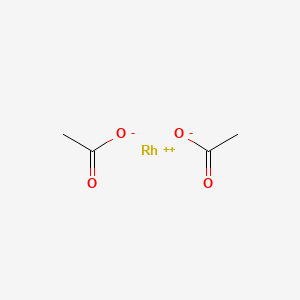
Acid Red 13
Vue d'ensemble
Description
Acid Red 13 is an azo dye . It is produced as a sodium salt and solid samples appear dark red . It is soluble in water and appears cherry red .
Molecular Structure Analysis
The molecular formula of Acid Red 13 is C20H12N2Na2O7S2 . Its average mass is 502.428 Da and its monoisotopic mass is 501.988129 Da . The structure of Acid Red 13 includes azo groups (-N=N-) linked with benzene and/or naphthalene systems .
Physical And Chemical Properties Analysis
Acid Red 13 is a red solid . It is soluble in water and appears cherry red . The exact physical and chemical properties such as melting point, boiling point, and solubility in various solvents are not clearly mentioned in the available resources.
Applications De Recherche Scientifique
Specific Scientific Field
Environmental Science and Engineering
Summary of the Application
Acid Red 13 is often used in studies investigating the removal of dyes from wastewater . These studies are crucial for developing effective methods to treat industrial wastewater, particularly from the textile industry, which often contains various dyes .
Methods of Application or Experimental Procedures
In one study, four different morphologies of chitosan were used as adsorbents for the removal of Acid Red 27 . The structures and morphologies of the chitosan adsorbents were characterized using SEM, XRD, ATR-FTIR, and BET methods . The adsorption behaviors and mechanisms of the chitosan adsorbents were then studied .
Results or Outcomes
The study found that all adsorption behaviors exhibited a good fit with the pseudo-second-order kinetic model (R 2 > 0.99) and Langmuir isotherm model (R 2 > 0.99) . The maximum adsorption capacities of the chitosan adsorbents were found to be 2732.2, 676.7, 534.8, and 215.5 mg/g at 20 °C, respectively . The study concluded that the crystallinity of the chitosan adsorbents was the main factor impacting the adsorption rates and capacities .
Application in Dyeing Auxiliaries Removal
Specific Scientific Field
Environmental Science and Engineering
Summary of the Application
Acid Red 1, similar to Acid Red 13, is used in studies investigating the removal of dyeing auxiliaries . These studies are important for developing effective methods to treat wastewater, particularly from the textile industry, which often contains various dyes and dyeing auxiliaries .
Methods of Application or Experimental Procedures
In one study, cellulose fibers-supported cobalt tetra (2,4-dichloro-1,3,5-triazine)aminophthalocyanine (denoted as Co-TDTAPc-F) catalyst and H2O2 system was introduced for removing organic dyes from aqueous solution with large amounts of dyeing auxiliaries . The model dye (acid red 1, AR1) in a relatively low concentration was removed efficiently with a hydroxyl radical (·OH)-involved mechanism .
Results or Outcomes
The study found that due to the inherently excellent performance of cellulose fibers such as the controllable surface potential and unique swelling ability in aqueous solution, the catalytic oxidation of AR1 was evidently enhanced in the presence of typical dyeing additives (NaCl and urea) . Furthermore, cellulose fibers have significantly reduced the alcohol inhibition in traditional ·OH-involved reactions by forming hydrogen bonds with hydroxyl group-containing compounds, just like isopropanol .
Application in Peroxi-Coagulation Studies
Specific Scientific Field
Environmental Science and Engineering
Summary of the Application
Acid Red 131, similar to Acid Red 13, is used in studies investigating the removal of dyes via peroxi-coagulation . These studies are important for developing effective methods to treat wastewater, particularly from the textile industry, which often contains various dyes .
Methods of Application or Experimental Procedures
In one study, a comparative study was conducted on the removal of Acid Red 131 as an azo dye via peroxi-coagulation process using stainless steel (SS) and aluminum (Al) electrodes as anode and graphite as cathode . Parameters including dye concentration, current density, initial pH, aeration rate, and electrode’s surface area were investigated .
Results or Outcomes
The study found that the optimum condition for both electrodes was achieved at electrode’s surface area = 60 cm^2, pH = 7, and aeration rate = 1.5 L/min . Also, the optimum current of 0.6 A and 0.9 A were selected for SS and Al, respectively . The removal percentages at these conditions were measured 98% and 93% after 120 min for SS and Al, respectively . Chemical oxygen demand (COD) removal was also investigated, and the removal percentage was recorded 93% and 79% for SS and Al after 180 min, respectively . The removal kinetics studies indicated that the pseudo-first order model best fitted for both electrodes .
Propriétés
IUPAC Name |
disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDHVKWTZBVDKD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062314 | |
| Record name | 1-Naphthalenesulfonic acid, 4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Red 13 | |
CAS RN |
2302-96-7, 85283-71-2 | |
| Record name | C.I. Acid Red 13, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-Hydroxy-6-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085283712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 4-[2-(2-hydroxy-6-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-[(2-hydroxy-6-sulphonatonaphthyl)azo]naphthalenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(2-hydroxy-6-sulpho-1-naphthyl)azo]naphthalene-1-sulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5926AP228X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)









